2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of appropriate diazonium salts with 3-oxopropanoate derivatives in an ethanol solution. The reaction is carried out at low temperatures (0–10 °C) and adjusted to pH 5 using a saturated sodium acetate solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the phenylhydrazinylidene group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of sortase A transpeptidase, an enzyme involved in the formation of biofilms by Staphylococcus aureus . This inhibition disrupts the biofilm formation process, making it a potential antivirulence agent.
Comparison with Similar Compounds
Similar Compounds
3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid: Another phenylhydrazinylidene derivative with similar biological activity.
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: A related compound used as a sortase A inhibitor.
Uniqueness
2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique isoindole structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88661-44-3 |
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Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[5-oxo-4-(phenylhydrazinylidene)octyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23N3O3/c1-2-9-20(26)19(24-23-16-10-4-3-5-11-16)14-8-15-25-21(27)17-12-6-7-13-18(17)22(25)28/h3-7,10-13,23H,2,8-9,14-15H2,1H3 |
InChI Key |
WRCGRUPOKVSCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=NNC1=CC=CC=C1)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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